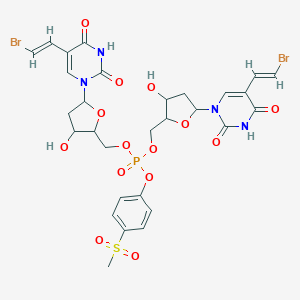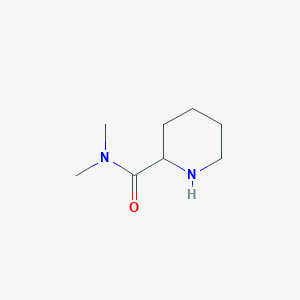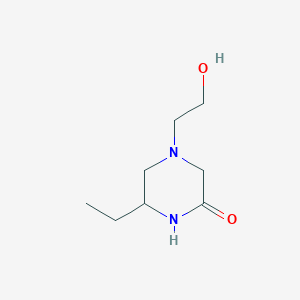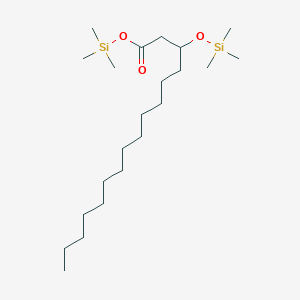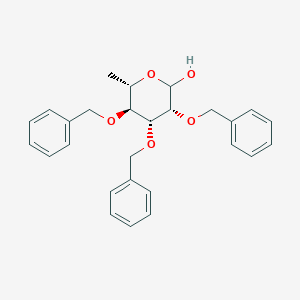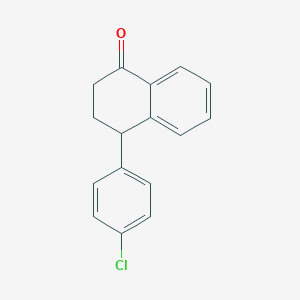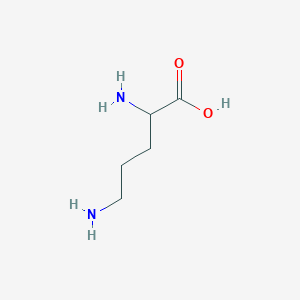![molecular formula C8H10O B143926 9-Oxabicyclo[6.1.0]non-3-yne CAS No. 127302-48-1](/img/structure/B143926.png)
9-Oxabicyclo[6.1.0]non-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[6.1.0]non-3-yne, also known as 7-oxabicyclo[2.2.1]hept-5-en-2-one, is a cyclic organic compound with a unique structure that makes it a promising candidate for scientific research. This compound has been synthesized by various methods and has shown potential in several applications, including medicinal chemistry, materials science, and organic synthesis.1.0]non-3-yne.
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[6.1.0]non-3-yne is not fully understood. However, it has been reported to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may be responsible for its observed biological activity.
Biochemische Und Physiologische Effekte
Studies have reported that 9-Oxabicyclo[6.1.0]non-3-yne exhibits antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. It has also been reported to exhibit antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-Oxabicyclo[6.1.0]non-3-yne is its unique structure, which makes it a versatile building block for the synthesis of complex molecules. However, its reactivity with nucleophiles may also be a limitation, as it may react with other compounds in the experimental system. In addition, its biological activity may make it difficult to study its mechanism of action in isolation.
Zukünftige Richtungen
There are several future directions for research on 9-Oxabicyclo[6.1.0]non-3-yne. One direction is to study its potential as a drug delivery system, as it has been reported to exhibit good biocompatibility. Another direction is to study its mechanism of action in more detail, as this may provide insight into its potential as a therapeutic agent. Additionally, the synthesis of novel materials using 9-Oxabicyclo[6.1.0]non-3-yne as a building block may lead to the development of materials with unique properties.
Synthesemethoden
There are several reported methods for the synthesis of 9-Oxabicyclo[6.1.0]non-3-yne. One of the most common methods involves the reaction of 4,5-dihydro-2H-pyran with propynylmagnesium bromide, followed by oxidation with Jones reagent. Another method involves the reaction of 4-hydroxy-2-cyclopentenone with propargyl bromide, followed by deprotection with TBAF. Both methods have been reported to provide good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[6.1.0]non-3-yne has shown potential in several scientific research applications. In medicinal chemistry, this compound has been reported to exhibit antifungal, antibacterial, and antitumor activity. It has also been studied for its potential as a drug delivery system. In materials science, 9-Oxabicyclo[6.1.0]non-3-yne has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a versatile building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
127302-48-1 |
|---|---|
Produktname |
9-Oxabicyclo[6.1.0]non-3-yne |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
9-oxabicyclo[6.1.0]non-3-yne |
InChI |
InChI=1S/C8H10O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1,3,5-6H2 |
InChI-Schlüssel |
SIHVXVRUTWJSKP-UHFFFAOYSA-N |
SMILES |
C1CC#CCC2C(C1)O2 |
Kanonische SMILES |
C1CC#CCC2C(C1)O2 |
Synonyme |
9-Oxabicyclo[6.1.0]non-3-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



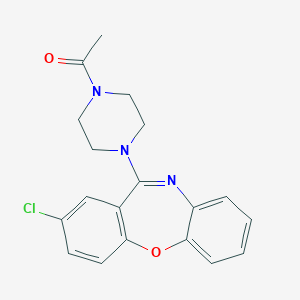


![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)

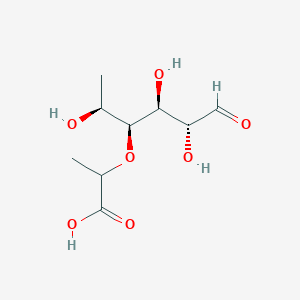
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
